molecular formula C8H7F3O B13704587 2-(Difluoromethyl)-3-fluoroanisole

2-(Difluoromethyl)-3-fluoroanisole

Katalognummer: B13704587
Molekulargewicht: 176.14 g/mol
InChI-Schlüssel: AGLXZMZUCIVUJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-3-fluoroanisole is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an anisole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoroanisole typically involves the introduction of difluoromethyl and fluoro groups onto an anisole backbone. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction of anisole with difluoromethylating agents under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Utilizing advanced difluoromethylation techniques, such as metal-catalyzed cross-coupling reactions, can streamline the production process and make it more efficient .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-3-fluoroanisole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized anisole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3-fluoroanisole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(Difluoromethyl)-3-fluoroanisole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as hydroxyl or thiol groups. This allows the compound to interact with enzymes and receptors in a manner similar to naturally occurring molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethyl nitrile oxide
  • Difluoromethyl pyridines

Uniqueness

2-(Difluoromethyl)-3-fluoroanisole is unique due to the presence of both difluoromethyl and fluoro groups on an anisole structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Eigenschaften

Molekularformel

C8H7F3O

Molekulargewicht

176.14 g/mol

IUPAC-Name

2-(difluoromethyl)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H7F3O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,8H,1H3

InChI-Schlüssel

AGLXZMZUCIVUJV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.